molecular formula C20H24N2O3 B267208 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide

Cat. No. B267208
M. Wt: 340.4 g/mol
InChI Key: RXEZEYKGNUQCGA-UHFFFAOYSA-N
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Description

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide, also known as GW501516, is a chemical compound that was initially developed for its potential use as a treatment for metabolic and cardiovascular diseases. However, it has gained notoriety in recent years for its use as a performance-enhancing drug in athletics.

Mechanism of Action

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ by 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation and reduce fat accumulation in the liver and skeletal muscle. It has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide for lab experiments is its selectivity for PPARδ. This allows for specific modulation of the PPARδ pathway without affecting other pathways. Additionally, it has been shown to have a good safety profile in animal models. However, one limitation is that its use as a performance-enhancing drug has led to concerns about its potential misuse in research studies.

Future Directions

There are a number of potential future directions for research on 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases in humans. Additionally, it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-tert-pentylphenol with acetyl chloride to form 4-tert-pentylphenyl acetate. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide.

Scientific Research Applications

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. Additionally, it has been shown to improve cardiac function and reduce the risk of atherosclerosis in animal models.

properties

Product Name

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-20(2,3)15-7-11-17(12-8-15)25-13-18(23)22-16-9-5-14(6-10-16)19(21)24/h5-12H,4,13H2,1-3H3,(H2,21,24)(H,22,23)

InChI Key

RXEZEYKGNUQCGA-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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